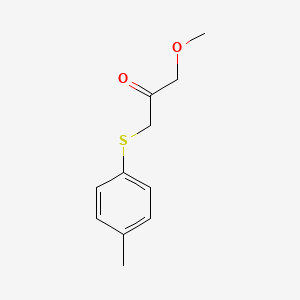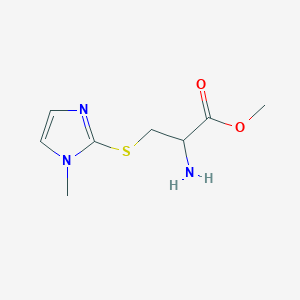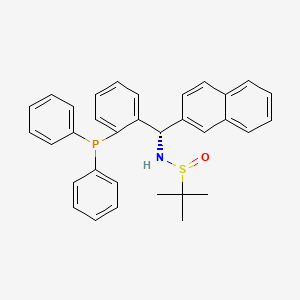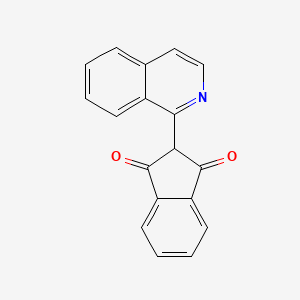
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both isoquinoline and indene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the use of isoindoloisoquinolinones as starting materials. These compounds undergo oxidative dehydrogenation and ring opening in the presence of molecular iodine under sealed tube conditions at 100°C . Another method involves the use of hypervalent iodine reagents for the direct intramolecular C–H/N–H functionalization of amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
化学反応の分析
Types of Reactions
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Molecular iodine is commonly used for oxidative dehydrogenation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield azabenzanthrone derivatives .
科学的研究の応用
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the synthesis of materials with specific electronic properties.
作用機序
The mechanism of action of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to DNA, exhibiting DNA binding affinity . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer research.
類似化合物との比較
Similar Compounds
2-(Isoquinolin-1-yl)benzoic acid: This compound is structurally similar and can be synthesized from isoindoloisoquinolinones.
1-azabenzanthrone: Another related compound that can be synthesized from 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione.
Uniqueness
This compound is unique due to its combination of isoquinoline and indene moieties, which confer distinct chemical and biological properties
特性
分子式 |
C18H11NO2 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
2-isoquinolin-1-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-10,15H |
InChIキー |
KXIAYOHGMQBMRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


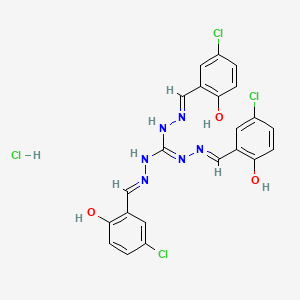

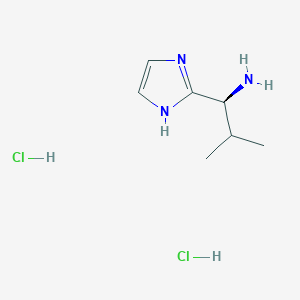
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)




![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)
![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
